2-{[5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-1,2,4-triazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-1,2,4-triazol-3-yl)acetamide is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties . The presence of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety in chemical compounds is associated with numerous biological properties .
Preparation Methods
The synthesis of 2-{[5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-1,2,4-triazol-3-yl)acetamide can be achieved through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by reduction of the corresponding ketone . The general method of synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves cyclization of the corresponding 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-1,2,4-triazol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial, antifungal, and anticancer activities.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazole moiety is known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thereby exhibiting antifungal activity . Additionally, the compound may interact with other molecular targets, leading to its diverse biological effects.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
- 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
- 2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide . These compounds share similar structural features but may differ in their biological activities and specific applications. The uniqueness of 2-{[5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-1,2,4-triazol-3-yl)acetamide lies in its specific substitution pattern, which may confer distinct biological properties.
Properties
Molecular Formula |
C15H14BrN7OS |
---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-4-cyclopropyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C15H14BrN7OS/c16-10-3-1-9(2-4-10)13-20-22-15(23(13)11-5-6-11)25-7-12(24)19-14-17-8-18-21-14/h1-4,8,11H,5-7H2,(H2,17,18,19,21,24) |
InChI Key |
PIJXBGKNVVBPHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=NN=C2SCC(=O)NC3=NC=NN3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.